

Application Notes and Protocols: TNO155 in Combination with PD-1/PD-L1 Blockade

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Compound of Interest

Compound Name: TNO155

Cat. No.: B2543578

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These application notes provide a comprehensive overview of the preclinical rationale and clinical investigation of the SHP2 inhibitor **TNO155** in combination with PD-1/PD-L1 blockade. Detailed protocols for key experimental assays are included to facilitate further research and development in this promising area of cancer immunotherapy.

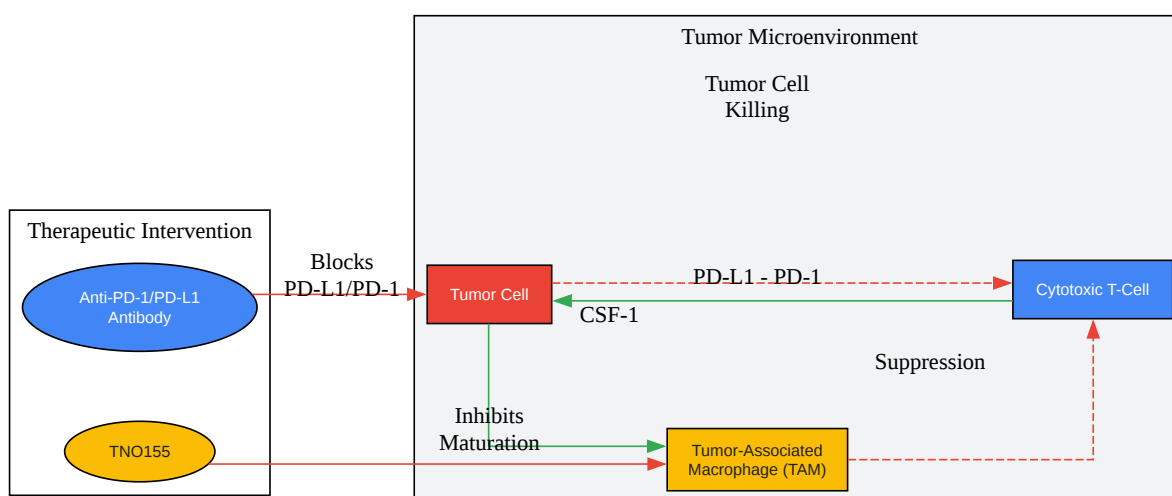
Introduction

TNO155 is an orally bioavailable, allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway. [1] It also functions as a downstream signaling node for multiple receptor tyrosine kinases (RTKs) and is implicated in the regulation of immune responses, including the PD-1/PD-L1 checkpoint pathway. [1] Preclinical studies have demonstrated that combining **TNO155** with PD-1/PD-L1 blockade can enhance anti-tumor immunity and overcome resistance to immune checkpoint inhibitors alone. [1][2][3] This has led to the clinical evaluation of **TNO155** in combination with the anti-PD-1 antibody spartalizumab in patients with advanced solid tumors. [3][4][5]

Mechanism of Action

The combination of **TNO155** and PD-1/PD-L1 blockade leverages a dual mechanism to enhance anti-tumor immunity.

- **TNO155's Role:** **TNO155** inhibits SHP2, which is involved in signaling pathways that promote tumor cell proliferation and survival.[1] In the tumor microenvironment, SHP2 is critical for the maturation of immunosuppressive tumor-associated macrophages (TAMs).[2] By inhibiting SHP2, **TNO155** can reduce the population of these immunosuppressive macrophages, thereby relieving a key mechanism of immune evasion.[2]
- **PD-1/PD-L1 Blockade's Role:** Anti-PD-1/PD-L1 antibodies disrupt the interaction between PD-1 on T cells and PD-L1 on tumor cells and other immune cells. This interaction normally leads to T-cell exhaustion and an impaired anti-tumor immune response. By blocking this checkpoint, the inhibitory signal is removed, allowing for the reactivation of cytotoxic T cells to recognize and eliminate cancer cells.
- **Synergistic Effect:** The combination of **TNO155** and PD-1/PD-L1 blockade is hypothesized to create a more favorable tumor microenvironment for T-cell-mediated killing. **TNO155's** reduction of immunosuppressive macrophages complements the T-cell reactivation mediated by PD-1/PD-L1 blockade, leading to a more robust and durable anti-tumor immune response.



[Click to download full resolution via product page](#)**Figure 1:** Signaling pathway of **TNO155** and PD-1/PD-L1 blockade.

Preclinical Data

Preclinical studies in syngeneic mouse models have provided a strong rationale for the clinical investigation of **TNO155** in combination with PD-1 blockade.

In Vivo Efficacy in the MC38 Colon Adenocarcinoma Model

In the MC38 syngeneic mouse model, the combination of **TNO155** and an anti-PD-1 antibody demonstrated superior anti-tumor activity compared to either agent alone.^[2]

Treatment Group	Dosing and Schedule	Mean Tumor Volume (mm ³) at Day X	Tumor Growth Inhibition (%)
Vehicle + IgG	IgG: 10 mg/kg, weekly, IP	Data not available	-
TNO155	20 mg/kg, twice daily, PO	Data not available	Data not available
Anti-PD-1	10 mg/kg, weekly, IP	Data not available	Data not available
TNO155 + Anti-PD-1	TNO155: 20 mg/kg, twice daily, PO; Anti-PD-1: 10 mg/kg, weekly, IP	Data not available	Significantly enhanced

Note: Specific tumor volume and TGI percentages were not detailed in the provided search results, but the combination was reported to be synergistic.

Immunophenotyping of the Tumor Microenvironment

Flow cytometry analysis of MC38 tumors treated with the combination therapy revealed a significant reduction in the percentage of immunosuppressive tumor-associated macrophages

(TAMs) compared to vehicle control.[2]

Treatment Group	Mean Percentage of TAMs (Ly6G ⁻ , Ly6C ⁺ , CD11b ⁺ , F4/80 ⁺ , MHCII ⁻) relative to live cells
Vehicle + IgG	~12%
TNO155	~8%
Anti-PD-1	~10%
TNO155 + Anti-PD-1	~6%

Clinical Data: Phase Ib Study (NCT04000529)

A Phase Ib, multi-center, open-label study evaluated the safety, tolerability, and preliminary anti-tumor activity of **TNO155** in combination with the anti-PD-1 antibody spartalizumab in adult patients with advanced solid tumors.[4][6][7]

Study Design

Patients received **TNO155** at various doses and schedules in combination with spartalizumab. The recommended dose for the combination was determined to be **TNO155** at 60 mg once daily (2 weeks on/1 week off) plus spartalizumab at 300 mg every 3 weeks.[5]

Efficacy Results

The combination of **TNO155** and spartalizumab demonstrated modest anti-tumor activity in a heavily pre-treated patient population.[3][5]

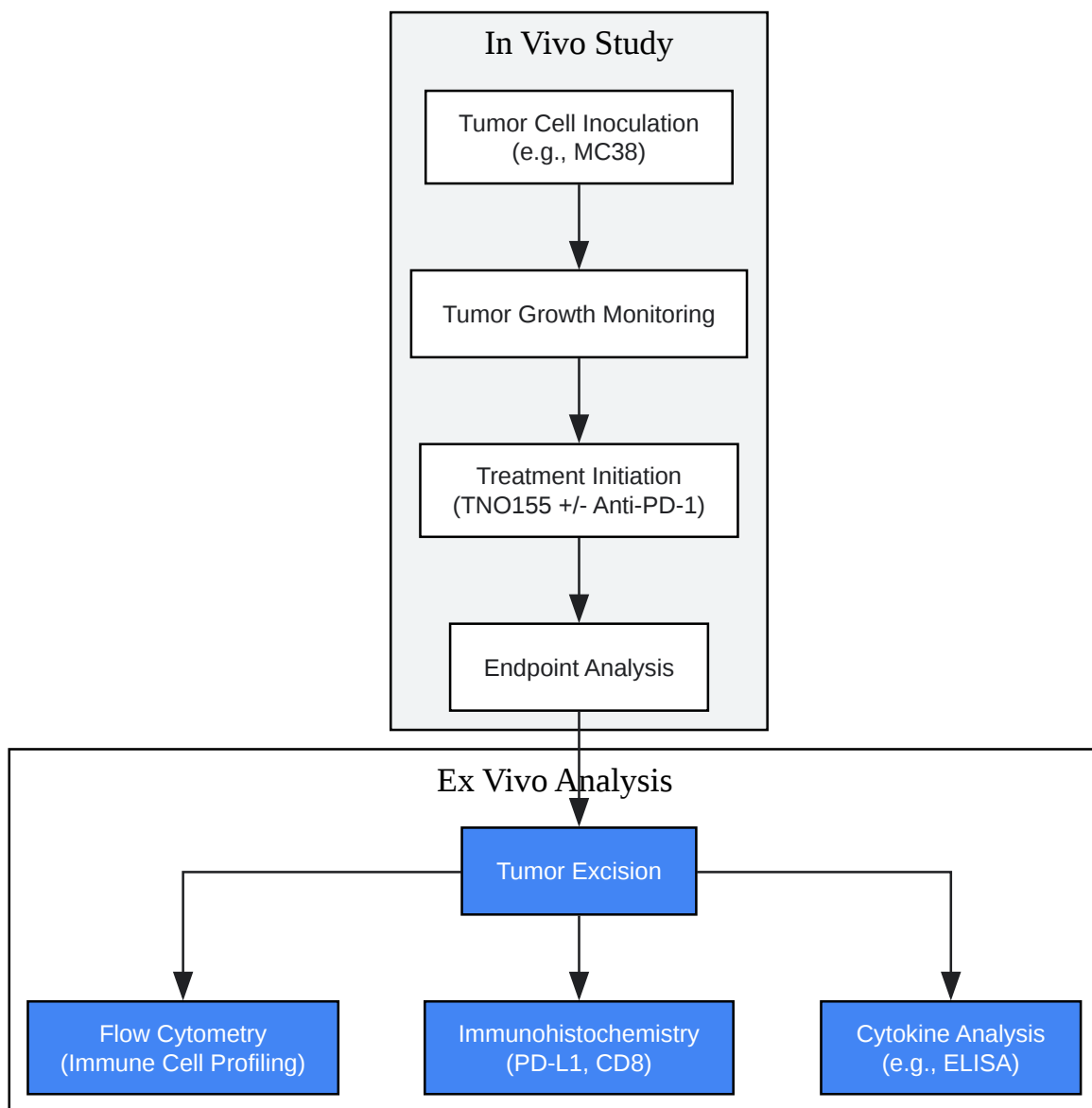
Patient Cohort	Number of Patients	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Partial Response (PR)	Stable Disease (SD)	Progressive Disease (PD)	Not Evaluable (NE)
All Doses	57	1.8%	26.3%	1 (1.8%)	13 (22.8%)	28 (49.1%)	15 (26.3%)
Recommended Dose (TNO155 60mg QD 2w/1w + Spartalizumab 300mg Q3W)	19	5.3%	31.6%	1 (5.3%)	5 (26.3%)	Data not available	Data not available

Safety and Tolerability

The safety profile of the combination was generally consistent with the known profiles of each agent as a monotherapy.[5]

Adverse Events (AEs) in the TNO155 + Spartalizumab Arm (All Doses, n=57)	Any Grade	Grade ≥3
All AEs	100%	68.4%
Treatment-Related AEs (TRAEs)	94.7%	26.3%
Most Common TRAEs (Any Grade)	Increased AST, Increased ALT, Increased CPK, Anemia, Thrombocytopenia, Peripheral Edema, Diarrhea	

Experimental Protocols



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Figure 2: General experimental workflow for preclinical evaluation.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model (MC38)

Objective: To evaluate the anti-tumor efficacy of **TNO155** in combination with an anti-PD-1 antibody.

Materials:

- 6-8 week old female C57BL/6 mice
- MC38 colon adenocarcinoma cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **TNO155**
- Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
- Isotype control antibody (e.g., Rat IgG2a)
- Vehicle for **TNO155** (e.g., 0.5% methylcellulose)
- Sterile PBS
- Calipers

Procedure:

- Cell Culture: Culture MC38 cells in complete medium until 70-80% confluency.
- Tumor Inoculation: Harvest and resuspend MC38 cells in sterile PBS at a concentration of 1×10^7 cells/mL. Subcutaneously inject 100 μ L (1×10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Randomization: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):

- Group 1: Vehicle + Isotype control
- Group 2: **TNO155** + Isotype control
- Group 3: Vehicle + Anti-PD-1
- Group 4: **TNO155** + Anti-PD-1
- Treatment Administration:
 - Administer **TNO155** (e.g., 20 mg/kg) or vehicle orally, twice daily.
 - Administer anti-PD-1 antibody (e.g., 10 mg/kg) or isotype control intraperitoneally, once weekly.
- Monitoring: Monitor tumor volumes and body weights 2-3 times per week.
- Endpoint: Euthanize mice when tumors reach a predetermined endpoint size (e.g., 2000 mm³) or at the end of the study period. Tumors can be excised for ex vivo analysis.

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Objective: To characterize the immune cell populations within the tumor microenvironment.

Materials:

- Excised tumors
- RPMI medium
- Collagenase D (100 mg/mL)
- DNase I (10 mg/mL)
- 70 µm cell strainers
- ACK lysis buffer

- FACS buffer (PBS with 2% FBS)
- Fc block (anti-CD16/32)
- Fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, F4/80, Ly6G, Ly6C, MHCII)
- Live/dead stain
- Flow cytometer

Procedure:

- Tumor Digestion: Mince tumors and digest in RPMI containing collagenase D and DNase I for 30-60 minutes at 37°C with agitation.
- Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer.
- Red Blood Cell Lysis: Lyse red blood cells with ACK lysis buffer.
- Cell Staining:
 - Wash cells with FACS buffer.
 - Stain with a live/dead marker.
 - Block Fc receptors with Fc block.
 - Stain with a cocktail of fluorescently labeled antibodies against surface markers for 30 minutes at 4°C.
 - For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
- Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).

Protocol 3: Immunohistochemistry (IHC) for PD-L1 and CD8

Objective: To assess the expression of PD-L1 and the infiltration of CD8+ T cells in tumor tissue.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) tumor sections
- Anti-PD-L1 antibody
- Anti-CD8 antibody
- HRP-conjugated secondary antibody
- DAB substrate kit
- Hematoxylin counterstain
- Microscope

Procedure:

- Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol.
- Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block.
- Primary Antibody Incubation: Incubate sections with the primary antibody (anti-PD-L1 or anti-CD8) overnight at 4°C.
- Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody, followed by visualization with DAB substrate.

- Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
- Image Analysis: Analyze the slides under a microscope to assess the percentage of PD-L1 positive tumor cells and the density of CD8+ T cells.

Protocol 4: ELISA for Cytokine Measurement

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., IFN- γ , TNF- α) in cell culture supernatants or plasma.

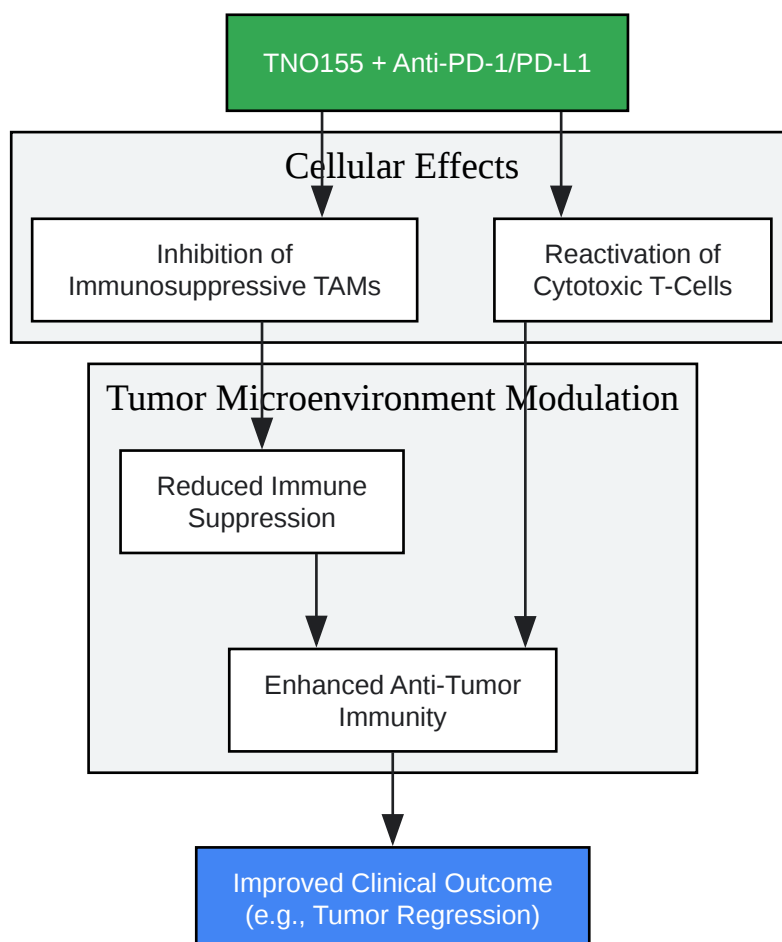
Materials:

- ELISA plate pre-coated with capture antibody
- Samples (cell culture supernatants or plasma)
- Detection antibody
- Streptavidin-HRP
- TMB substrate
- Stop solution
- Plate reader

Procedure:

- Sample Addition: Add standards and samples to the wells of the ELISA plate and incubate.
- Washing: Wash the plate to remove unbound substances.
- Detection Antibody: Add the biotinylated detection antibody and incubate.
- Washing: Wash the plate.
- Streptavidin-HRP: Add streptavidin-HRP and incubate.

- Washing: Wash the plate.
- Substrate Development: Add TMB substrate and incubate in the dark.
- Stop Reaction: Add stop solution.
- Data Reading: Read the absorbance at 450 nm on a plate reader.
- Data Analysis: Calculate cytokine concentrations based on the standard curve.



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Figure 3: Logical relationship of the combination therapy's mechanism.

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